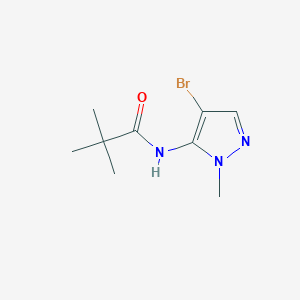
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
説明
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from pyridine-4-carboxylic acid
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical reactions that ensure high yield and purity. The process involves the use of catalysts and controlled reaction conditions to achieve the desired product.
化学反応の分析
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The pyridine ring can undergo reduction reactions to form pyridinium derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aprotic solvents are typically employed.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Pyridinium Derivatives: Formed through the reduction of the pyridine ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
類似化合物との比較
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other amino acids with pyridine derivatives, such as 4-(pyridin-4-yl)phenol and 2-(4-bromophenyl)-1-(pyridin-4-yl)ethanone .
Uniqueness: The presence of the amino group at the 3-position of the pyridine ring and the dihydrochloride form make it distinct in terms of reactivity and applications.
特性
IUPAC Name |
(3S)-3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNNPQGCGVXSQK-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@@H](CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375853 | |
| Record name | (3S)-3-Amino-4-(pyridin-4-yl)butanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-68-4 | |
| Record name | (3S)-3-Amino-4-(pyridin-4-yl)butanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine](/img/structure/B1598056.png)






![2-[2-(2-chlorophenyl)phenyl]acetic Acid](/img/structure/B1598067.png)
![[1,1'-Biphenyl]-3,3'-dicarbonitrile](/img/structure/B1598068.png)




